5-Methoxy-3,4-dihydroisoquinoline

Vue d'ensemble

Description

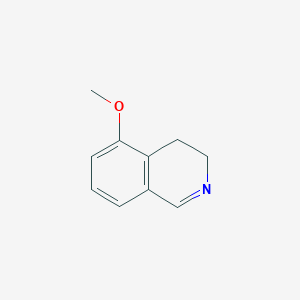

5-Methoxy-3,4-dihydroisoquinoline is a derivative of 3,4-dihydroisoquinoline . It is also known as 3,4-Dihydro-5-methoxyisoquinoline . It has been evaluated for its anticonvulsant activity .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinoline derivatives involves various strategies including the intramolecular cyclization of carbamate/urea/thiourea/isocyanate/azidoamide, carbonylation/carbomylation/carbonyl insertion, metal-catalyzed protocols by C−H activation by directing group, metal-free domino procedures, and oxidations of isoquinoline derivatives .Molecular Structure Analysis

The molecular structure of 5-Methoxy-3,4-dihydroisoquinoline can be analyzed using IR, 1 H-NMR, 13 C-NMR, and mass spectral data .Chemical Reactions Analysis

3,4-Dihydroisoquinolines can undergo various chemical reactions. For instance, they can be used as reactants to synthesize 5,6-Dihydro-8 H -isoquino [1,2- b ]quinazolin-8-one by decarboxylative cyclization reaction with isatoic anhydride using tetrabutylammonium iodide (TBAI) . They can also undergo chiral phosphoric acid-catalyzed enantioselective phosphinylation with diarylphosphine oxides .Physical And Chemical Properties Analysis

The physical and chemical properties of 3,4-Dihydroisoquinoline, a related compound, include a molecular weight of 131.17 g/mol, XLogP3-AA of 1.3, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 1, Rotatable Bond Count of 0, Exact Mass of 131.073499291 g/mol, Monoisotopic Mass of 131.073499291 g/mol, Topological Polar Surface Area of 12.4 Ų, Heavy Atom Count of 10, and Formal Charge of 0 .Applications De Recherche Scientifique

Electrosynthesis and Hydrogen Production

3,4-dihydroisoquinoline (DHIQ) has been used in the electrosynthesis process, specifically in the electrooxidation of tetrahydroisoquinoline (THIQ). This process is accompanied by hydrogen production. The Co-modulated electronic environment for Ni(II)/Ni(III) redox-looping in CoNi-LDH boosts the selectivity of DHIQ for the indirect electrooxidation process of THIQ .

Synthesis of N-alkylated 3,4-dihydroisoquinolinones

DHIQ is used in the synthesis of N-alkylated 3,4-dihydroisoquinolinones with substituents at the 3-position. This synthetic procedure involves N-alkylation of 3,3’-dimethyl-3,4-dihydroisoquinoline derivatives followed by oxidation of the resulting iminium salts .

Antimetastatic Applications

Compounds containing a core structure of 3,4-dihydroisoquinoline have been found to exhibit antimetastatic properties .

Anti-inflammatory and Analgesic Applications

3,4-dihydroisoquinoline derivatives have been used in the development of anti-inflammatory and analgesic drugs .

Antiarrhythmic and Antiaggregatory Applications

These compounds have also been used in the development of antiarrhythmic and antiaggregatory drugs .

Antihypertensive Applications

3,4-dihydroisoquinoline derivatives have been used in the development of antihypertensive drugs .

Antibacterial Applications

These compounds have been found to have antibacterial properties .

Anticonvulsant Applications

New derivatives of 3,4-dihydroisoquinoline have been synthesized and evaluated for their anticonvulsant activity .

Mécanisme D'action

Target of Action

Similar compounds have been evaluated for their anticonvulsant activity . The compound may interact with the benzodiazepine (BZD)-binding site of the γ-aminobutyric acid A (GABA A) receptor .

Mode of Action

It is suggested that the compound might bind to the bzd receptors, which are part of the gaba a receptor . This interaction could potentially alter the receptor’s function, leading to changes in neuronal excitability.

Biochemical Pathways

The compound’s potential interaction with the gaba a receptor suggests it may influence gabaergic neurotransmission . This could affect various downstream effects, including neuronal excitability and transmission of nerve signals.

Pharmacokinetics

The introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability , which could potentially enhance the bioavailability of 5-Methoxy-3,4-dihydroisoquinoline.

Result of Action

Similar compounds have shown significant anticonvulsant activity in maximal electroshock (mes) tests . This suggests that 5-Methoxy-3,4-dihydroisoquinoline might have potential therapeutic effects in the management of convulsive disorders.

Action Environment

The co-modulated electronic environment for ni(ii)/ni(iii) redox-looping in coni-ldh has been shown to boost the selectivity of 3,4-dihydroisoquinoline for the indirect electrooxidation process of thiq . This suggests that the electronic environment could potentially influence the action of 5-Methoxy-3,4-dihydroisoquinoline.

Propriétés

IUPAC Name |

5-methoxy-3,4-dihydroisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-12-10-4-2-3-8-7-11-6-5-9(8)10/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUUXVCRBLRRQDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1CCN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methoxy-3,4-dihydroisoquinoline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl pyrrolo[2,1-f][1,2,4]triazine-7-carboxylate](/img/structure/B3099907.png)